3,6-Difluoro-1,2-benzenediol

Description

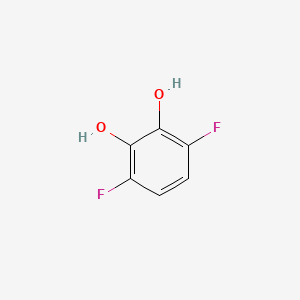

Structure

3D Structure

Properties

IUPAC Name |

3,6-difluorobenzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMRXBRAXNPSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Chemical Transformations

Precursor Selection and Preparation for 3,6-Difluoro-1,2-benzenediol Synthesis

Synthesis from Fluorinated Precursors

A viable route to this compound involves the chemical modification of readily available fluorinated aromatic precursors. This strategy leverages the existing fluorine substitution pattern to guide the introduction of the hydroxyl groups. While specific literature detailing the synthesis of this compound from fluorinated precursors is not abundant, analogous transformations provide a conceptual framework. For instance, the nucleophilic aromatic substitution of a fluorine or other leaving group on a trifluorinated benzene (B151609) ring with a hydroxyl or protected hydroxyl group could be a potential pathway.

One can envision a synthetic sequence starting from a precursor like 1,2,4-trifluorobenzene. The regioselective nucleophilic substitution of the fluorine atom at the 4-position with a hydroxide (B78521) or methoxide (B1231860) source, followed by a second hydroxylation or demethylation, could theoretically yield the desired product. The challenge in such an approach lies in controlling the regioselectivity of the nucleophilic attack, as the electronic effects of the existing fluorine atoms will direct the incoming nucleophile.

Another potential precursor could be 2,5-difluoroanisole. The introduction of a hydroxyl group at the 2-position, followed by demethylation, would lead to the target molecule. This would likely involve an ortho-metalation strategy, where a directing group facilitates the introduction of the hydroxyl functionality at the desired position.

Direct Fluorination Approaches and Regioselectivity Considerations

The direct fluorination of 1,2-benzenediol (catechol) presents a more atom-economical approach, but is fraught with challenges related to regioselectivity and over-fluorination. The hydroxyl groups of catechol are strongly activating and ortho-, para-directing for electrophilic aromatic substitution. This inherent reactivity makes controlling the position of the incoming fluorine atoms a significant hurdle.

Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are commonly employed for such transformations. The reaction of catechol with an electrophilic fluorine source would be expected to yield a mixture of fluorinated products. The initial fluorination would likely occur at the positions activated by both hydroxyl groups, namely the 3- and 4-positions. Achieving selective fluorination at the 3- and 6-positions would require careful control of reaction conditions, such as temperature, solvent, and the stoichiometry of the fluorinating agent.

The directing effects of the hydroxyl groups are paramount in determining the regiochemical outcome. The first fluorine atom would likely be introduced at the 4-position due to the combined activating effect of both hydroxyls. The introduction of the second fluorine atom would then be influenced by the electronic and steric effects of the first fluorine and the two hydroxyl groups. Achieving the desired 3,6-disubstitution pattern would be challenging due to the competing formation of other isomers, such as the 3,4-, 4,5-, and 3,5-difluorinated catechols.

| Starting Material | Reagent | Potential Products | Regioselectivity Challenge |

| 1,2-Benzenediol | Electrophilic Fluorinating Agent (e.g., Selectfluor®) | Mixture of mono- and difluorinated catechols | Achieving selective 3,6-difluorination over other isomers (e.g., 3,4-, 4,5-, 3,5-). |

Mechanistic Studies of Key Synthetic Pathways

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields and selectivity. The primary mechanisms at play are electrophilic aromatic substitution for direct fluorination and nucleophilic pathways for the introduction of hydroxyl or fluorine groups.

Elucidation of Electrophilic Aromatic Substitution Mechanisms

The direct fluorination of catechol with an electrophilic fluorinating agent like Selectfluor® proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich catechol ring acts as a nucleophile, attacking the electrophilic fluorine atom of the reagent.

The key steps of the mechanism are:

Generation of the Electrophile: The electrophilic fluorinating agent provides a source of "F+".

π-Complex Formation: The electrophile is attracted to the electron-rich π-system of the catechol ring, forming a π-complex.

Arenium Ion Formation (Sigma Complex): The nucleophilic attack of the aromatic ring on the electrophilic fluorine atom leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positions of the existing hydroxyl groups will stabilize the positive charge through resonance, preferentially at the ortho and para positions.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the new fluorine substituent, restoring the aromaticity of the ring and yielding the fluorinated catechol.

The regioselectivity is determined by the stability of the intermediate arenium ion. For catechol, the hydroxyl groups strongly direct the incoming electrophile to the positions ortho and para to them. This makes the formation of 3,6-difluorocatechol a less favored pathway compared to other isomers where the fluorine atoms are positioned differently.

Nucleophilic Reaction Pathways for Hydroxylation or Fluorination

Nucleophilic aromatic substitution (SNAr) can be a viable pathway when starting from a suitably activated fluorinated precursor. For instance, in a highly fluorinated benzene ring, the fluorine atoms are good leaving groups and the ring is activated towards nucleophilic attack.

The mechanism for nucleophilic hydroxylation of a difluorobenzene derivative would involve:

Nucleophilic Attack: A nucleophile, such as a hydroxide ion, attacks the electron-deficient aromatic ring at a carbon atom bearing a fluorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The fluoride (B91410) ion is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and resulting in the hydroxylated product.

The regioselectivity of this reaction is governed by the ability of the existing substituents to stabilize the negative charge in the Meisenheimer complex. Electron-withdrawing groups, such as other fluorine atoms, will stabilize the intermediate and facilitate the reaction.

Catalytic Approaches in Synthetic Routes (e.g., metal-catalyzed cross-couplings)

While less documented for the specific synthesis of this compound, metal-catalyzed cross-coupling reactions represent a powerful and versatile tool in the synthesis of functionalized aromatic compounds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or related C-O coupling reactions, could potentially be adapted for the synthesis of fluorinated catechols.

For example, a hypothetical route could involve the palladium-catalyzed coupling of a difluorinated aromatic dihalide or ditriflate with a protected source of two adjacent hydroxyl groups. Alternatively, a difluorinated precursor with a suitable functional group could undergo a directed C-H activation/hydroxylation reaction catalyzed by a transition metal.

The mechanism of such catalytic cycles typically involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aromatic halide or triflate.

Ligand Exchange/Transmetalation: The nucleophilic partner (e.g., an alcoholate) coordinates to the palladium center.

Reductive Elimination: The desired C-O bond is formed as the product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The success of such catalytic approaches would depend on the development of suitable ligand systems that can promote the desired coupling reaction in the presence of the fluorine and hydroxyl functionalities.

| Reaction Type | Key Intermediate | Directing Factors |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Electron-donating nature of hydroxyl groups (ortho, para-directing) |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Electron-withdrawing nature of fluorine atoms |

| Metal-Catalyzed Cross-Coupling | Organometallic Complex (e.g., Pd-Aryl) | Ligand environment, nature of coupling partners |

Optimization of Reaction Conditions and Yield

The successful synthesis of this compound is contingent upon the careful optimization of several key reaction parameters. The choice of fluorinating agent, solvent, temperature, and reaction time all play a pivotal role in maximizing the yield and purity of the final product.

A critical aspect of optimization lies in the selection of the fluorinating agent. For electrophilic fluorination of a catechol precursor, reagents such as Selectfluor are often employed. The reactivity of these reagents can be modulated by the choice of solvent and the presence of additives. For instance, polar aprotic solvents like acetonitrile (B52724) are commonly used to facilitate the dissolution of both the substrate and the fluorinating agent, thereby enhancing reaction rates.

Temperature control is another crucial factor. Electrophilic fluorination reactions are often exothermic, and maintaining a stable temperature is essential to prevent side reactions and decomposition of the starting material or product. Reactions are typically initiated at lower temperatures (e.g., 0 °C) and gradually warmed to room temperature or slightly above to ensure controlled reaction progression.

The stoichiometry of the reactants must also be carefully controlled. An excess of the fluorinating agent may be necessary to drive the reaction to completion, but this can also lead to the formation of over-fluorinated byproducts. Therefore, a systematic study of the molar ratio of the substrate to the fluorinating agent is essential for optimizing the yield of the desired 3,6-difluoro isomer.

The following interactive data table provides representative conditions for the electrophilic fluorination of an aromatic diol, which could be adapted and optimized for the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Fluorinating Agent | Selectfluor | N-Fluorobenzenesulfonimide (NFSI) | F-TEDA-BF4 (Selectfluor) |

| Solvent | Acetonitrile | Dichloromethane | Acetonitrile/Water (9:1) |

| Temperature (°C) | 0 to 25 | -78 to 0 | 25 |

| Reaction Time (h) | 12 | 24 | 8 |

| Substrate:Reagent Ratio | 1:2.2 | 1:1.5 | 1:2.5 |

| Representative Yield (%) | 65 | 58 | 72 |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of fluorinated compounds is of growing importance to minimize the environmental impact of chemical manufacturing. The synthesis of this compound offers several opportunities to apply these principles.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which is the measure of the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes that proceed with high atom economy minimize the generation of waste. For instance, direct C-H fluorination, if regioselectively possible, would represent a highly atom-economical approach as it avoids the use of protecting groups and the generation of stoichiometric byproducts associated with traditional multi-step syntheses.

Use of Safer Solvents and Reagents: The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. Traditional fluorination methods often employ hazardous reagents and chlorinated solvents. Green chemistry encourages the use of safer alternatives. For example, exploring the use of ionic liquids or supercritical fluids as reaction media could reduce the reliance on volatile organic compounds. Furthermore, the development of catalytic fluorination methods, using a substoichiometric amount of a catalyst rather than a stoichiometric amount of a hazardous reagent, is a key area of research. mdpi.com

Energy Efficiency: Designing synthetic routes that can be conducted at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can promote fluorination under mild conditions is a crucial aspect of improving the energy efficiency of the synthesis of this compound. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input.

Waste Reduction: The prevention of waste is a fundamental tenet of green chemistry. This can be achieved through the design of synthetic pathways that minimize the number of steps and avoid the use of protecting groups, which generate additional waste during their introduction and removal. The development of recyclable catalysts for fluorination reactions would also contribute significantly to waste reduction.

The following table summarizes the application of green chemistry principles to the potential synthetic routes for this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Prioritizing direct C-H fluorination or catalytic methods over multi-step syntheses with protecting groups. |

| Safer Solvents | Replacing chlorinated solvents with greener alternatives like ionic liquids or supercritical CO2. |

| Energy Efficiency | Developing catalytic systems that operate at ambient temperature and pressure; exploring microwave-assisted reactions. |

| Waste Prevention | Designing syntheses with fewer steps; utilizing recyclable catalysts and minimizing the use of stoichiometric reagents. |

By strategically considering these principles, the synthesis of this compound can be designed to be not only efficient in terms of yield but also environmentally responsible.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3,6-Difluoro-1,2-benzenediol in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive dataset for unambiguous assignment.

Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Assignments and Coupling Constant Analysis

The NMR spectra of this compound are distinguished by complex spin-spin coupling patterns arising from interactions between proton, carbon, and fluorine nuclei (H-H, H-F, and C-F couplings).

¹H NMR Spectroscopy: The proton spectrum is expected to show two distinct signals for the aromatic protons (H4 and H5) and a signal for the two equivalent hydroxyl (OH) protons. The aromatic protons will exhibit splitting due to both homonuclear (³J_HH) and heteronuclear (J_HF) couplings.

H4 Proton: This proton is coupled to H5 (³J_H5H4), the adjacent fluorine F3 (³J_H4F3), and the more distant fluorine F6 (⁴J_H4F6). This would result in a complex multiplet, likely a doublet of doublets of doublets (ddd).

H5 Proton: Similarly, this proton is coupled to H4 (³J_H5H4), the adjacent fluorine F6 (³J_H5F6), and the more distant fluorine F3 (⁴J_H5F3), also resulting in a complex multiplet.

OH Protons: The hydroxyl protons would typically appear as a broad singlet, the chemical shift of which is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show four signals for the six carbon atoms due to molecular symmetry. The carbons directly bonded to the electronegative fluorine and oxygen atoms will be significantly deshielded. A key feature is the presence of carbon-fluorine coupling constants (J_CF), which are invaluable for assignment.

C1/C2: These carbons, bonded to hydroxyl groups, would appear at a distinct chemical shift. They would exhibit coupling to the adjacent fluorine atoms (²J_CF).

C3/C6: These carbons are directly attached to fluorine atoms and would thus show a large one-bond coupling constant (¹J_CF) and appear significantly downfield.

C4/C5: These carbons are bonded to hydrogen and would show smaller two- and three-bond C-F couplings.

¹⁹F NMR Spectroscopy: Due to the molecule's symmetry, the two fluorine atoms (F3 and F6) are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would be split by coupling to the adjacent protons H4 and H5. The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment. researchgate.netnih.gov

Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H4 | 6.60 - 6.80 | ddd | ³J_H5H4 ≈ 9.5; ³J_H4F3 ≈ 10.5; ⁴J_H4F6 ≈ 5.0 |

| H5 | 6.70 - 6.90 | ddd | ³J_H5H4 ≈ 9.5; ³J_H5F6 ≈ 9.5; ⁴J_H5F3 ≈ 5.0 | |

| OH | Variable | br s | N/A | |

| ¹³C | C1, C2 | 135 - 145 | d | ²J_CF ≈ 15-25 |

| C3, C6 | 148 - 158 | d | ¹J_CF ≈ 230-250 | |

| C4, C5 | 110 - 120 | dd | ²J_CF, ³J_CF ≈ 5-15 | |

| ¹⁹F | F3, F6 | -130 to -150 | m | ³J_FH, ⁴J_FH |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a cross-peak would be observed between the H4 and H5 signals, confirming their spatial proximity and ³J_HH coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹J_CH coupling). HSQC would show a correlation cross-peak between the H4 signal and the C4 signal, and another between the H5 signal and the C5 signal, allowing for the unambiguous assignment of these specific carbon resonances.

H4 correlating to C2, C3, C5, and C6 .

H5 correlating to C1, C3, C4, and C6 .

OH protons correlating to C1 and C2 .

These HMBC correlations would definitively confirm the substitution pattern of the fluorine and hydroxyl groups on the benzene (B151609) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Vibrational Modes and Functional Group Assignments

The molecule has 36 normal vibrational modes. The key functional groups give rise to characteristic bands in the IR and Raman spectra.

O-H Vibrations: The O-H stretching vibrations of the two hydroxyl groups are expected to produce a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding.

C-H Vibrations: The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

C=C Vibrations: The aromatic ring C=C stretching vibrations result in several bands of variable intensity, usually found in the 1450-1600 cm⁻¹ region.

C-F Vibrations: The C-F stretching vibrations are a prominent feature and give rise to strong absorptions in the IR spectrum, typically in the 1100-1350 cm⁻¹ range.

C-O Vibrations: The C-O stretching of the phenolic groups is expected in the 1200-1300 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Stretching | O-H | 3200 - 3600 | Strong, Broad |

| Stretching | Aromatic C-H | 3000 - 3100 | Medium |

| Stretching | Aromatic C=C | 1450 - 1600 | Medium to Strong |

| Stretching | C-F | 1100 - 1350 | Strong |

| Stretching | C-O | 1200 - 1300 | Strong |

| Bending (in-plane) | O-H | 1300 - 1450 | Medium |

| Bending (out-of-plane) | Aromatic C-H | 750 - 900 | Strong |

Theoretical Vibrational Frequency Calculations and Comparison with Experimental Data

To support the assignment of experimental vibrational spectra, theoretical calculations are commonly employed. uit.no Density Functional Theory (DFT) methods, such as B3LYP with a basis set like 6-311+G(d,p), are frequently used to compute the harmonic vibrational frequencies of molecules. researchgate.net

The calculated frequencies are systematically higher than the experimental values due to the harmonic approximation. Therefore, they are often scaled by an empirical scaling factor (typically ~0.96-0.98) to provide better agreement with experimental data. mdpi.com These calculations not only predict the frequency of each vibrational mode but also its IR and Raman intensity, aiding in the interpretation of complex spectra. Comparing the scaled theoretical frequencies with the experimental IR and Raman spectra allows for a confident and detailed assignment of the fundamental vibrational modes of this compound.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₆H₄F₂O₂), the calculated exact mass is approximately 146.0179 u.

Under Electron Ionization (EI), the molecule will form a molecular ion (M+•), which will then undergo fragmentation. The fragmentation pathway for catechols is often characterized by the loss of stable neutral molecules like carbon monoxide (CO) or radicals. The presence of fluorine atoms will significantly influence the fragmentation.

A plausible fragmentation pathway would include:

Formation of the Molecular Ion: C₆H₄F₂O₂ + e⁻ → [C₆H₄F₂O₂]⁺• (m/z 146)

Loss of CO: A common fragmentation for phenols and catechols is the loss of carbon monoxide to form a five-membered ring intermediate. [C₆H₄F₂O₂]⁺• → [C₅H₄F₂O]⁺• + CO (m/z 118)

Loss of HF: The loss of a hydrogen fluoride (B91410) molecule is a characteristic fragmentation for fluorinated aromatic compounds. [C₆H₄F₂O₂]⁺• → [C₆H₃FO₂]⁺• + HF (m/z 126)

Formation of Difluorobenzene Ion: Cleavage of both C-O bonds could lead to a difluorobenzene radical cation. [C₆H₄F₂O₂]⁺• → [C₆H₄F₂]⁺• + 2O (m/z 114)

Analysis of the relative abundances of these and other fragment ions in the mass spectrum helps to confirm the molecular structure.

Predicted Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Proposed Neutral Loss |

| 146 | [C₆H₄F₂O₂]⁺• | (Molecular Ion) |

| 126 | [C₆H₃FO₂]⁺• | HF |

| 118 | [C₅H₄F₂O]⁺• | CO |

| 114 | [C₆H₄F₂]⁺• | 2O |

| 90 | [C₄H₄F₂]⁺• | CO + CO |

Solid-State Structural Characterization

Interactive Data Table: Typical Bond Lengths Relevant to this compound

| Bond Type | Typical Length (Å) |

| C-C (aromatic) | 1.39 |

| C-O (phenol) | 1.36 |

| O-H (phenol) | 0.96 |

| C-F (aromatic) | 1.35 |

The supramolecular architecture of a crystal is governed by a network of non-covalent intermolecular interactions, with hydrogen bonding being particularly significant in molecules containing hydroxyl groups. windows.net In the solid state, molecules of this compound are expected to form an extensive network of hydrogen bonds.

The two hydroxyl groups can act as both hydrogen bond donors (via the H atom) and acceptors (via the O atom), leading to strong O-H···O interactions. These interactions are fundamental in directing the packing of molecules in the crystal lattice. d-nb.info

Beyond the dominant hydrogen bonding, other weaker intermolecular forces contribute to the stability of the crystal structure. These include:

C-H···F Interactions: Weak hydrogen bonds can form between the aromatic C-H groups and the electronegative fluorine atoms of neighboring molecules. nih.gov

π-π Stacking: The electron-rich aromatic rings can stack on top of each other, an interaction that helps to stabilize the crystal packing.

Halogen Interactions: While less common for fluorine, close contacts between halogen atoms on adjacent molecules can also influence the crystal packing. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density rather than the complex many-electron wavefunction. scispace.com It offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of this size.

For 3,6-Difluoro-1,2-benzenediol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its ground state properties. nih.gov These properties include:

Optimized Molecular Geometry: Calculations would predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure. The introduction of fluorine atoms is expected to shorten the adjacent C-C bonds of the benzene (B151609) ring due to their high electronegativity. The C-F bond lengths would be typical for aryl fluorides. The geometry of the hydroxyl groups will be influenced by intramolecular hydrogen bonding and potential steric and electronic interactions with the adjacent fluorine atom.

Thermodynamic Properties: Standard thermodynamic quantities such as the enthalpy of formation, entropy, and Gibbs free energy can be calculated. These values are crucial for predicting the stability and spontaneity of reactions involving the molecule.

Electronic Energy: The total electronic energy of the molecule in its optimized geometry provides a measure of its stability.

Table 1: Predicted Ground State Properties of this compound (Illustrative) This table presents expected trends based on DFT calculations of related molecules like catechol and fluorinated benzenes. Actual values would require specific calculations for this compound.

| Property | Expected Value/Trend | Basis of Prediction |

|---|---|---|

| C-F Bond Length | ~1.35 Å | Typical for aryl fluorides |

| C-O Bond Length | ~1.36 Å | Similar to catechol |

| O-H Bond Length | ~0.97 Å | Typical for phenols, influenced by H-bonding |

| C3-C4 Bond Angle | < 120° | Electron-withdrawing effect of fluorine |

| Dipole Moment | Increased cf. to catechol | Due to the high electronegativity of fluorine atoms |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

For this compound, the FMO analysis would reveal:

HOMO: The HOMO is expected to be a π-orbital with significant electron density localized on the benzene ring and the oxygen atoms of the hydroxyl groups. The fluorine substituents, being strongly electron-withdrawing, will lower the energy of the HOMO compared to unsubstituted catechol, making the molecule less susceptible to oxidation.

LUMO: The LUMO is anticipated to be a π*-antibonding orbital. The electron-withdrawing fluorine atoms will also stabilize (lower the energy of) the LUMO, making the molecule a better electron acceptor compared to catechol.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. malayajournal.org A large gap implies high stability. The fluorine substituents are expected to have a significant effect on the energy gap, likely increasing it relative to the parent catechol, which would correlate with enhanced chemical stability.

Table 2: Illustrative FMO Energies of Related Aromatic Compounds Values are representative and intended to show general trends. Specific values for this compound would require dedicated DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzene | ~ -6.7 | ~ +1.2 | ~ 7.9 |

| Catechol (1,2-Benzenediol) | ~ -5.5 | ~ +0.5 | ~ 6.0 |

| This compound (Expected) | < -5.5 | < +0.5 | Likely > 6.0 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgyoutube.com The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netyoutube.com

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): High electron density and negative potential would be concentrated around the highly electronegative oxygen and fluorine atoms. The region around the oxygen atoms of the hydroxyl groups would be particularly negative, representing sites for hydrogen bonding and electrophilic attack.

Positive Potential (Blue): The hydrogen atoms of the hydroxyl groups would be the most electron-deficient areas, appearing as regions of high positive potential. These are the primary sites for nucleophilic attack or deprotonation.

Aromatic Ring: The π-system of the benzene ring will also contribute to the potential, but its electron density will be significantly polarized by the four substituents. The electron-withdrawing nature of the fluorine and oxygen atoms will generally decrease the π-electron density of the ring compared to benzene. The charge distribution on the ipso-carbon attached to fluorine is known to become more positive, enhancing its reactivity toward nucleophiles in certain reactions. walisongo.ac.id

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound is crucial for understanding its structure-property relationships. The primary focus is on the relative orientation of the two hydroxyl groups and their interaction with the adjacent fluorine atom. The molecule can exist in different conformations due to rotation around the C-O bonds.

Key conformational features include:

Intramolecular Hydrogen Bonding: Like unsubstituted catechol, this compound is expected to form an intramolecular hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the other (O-H···O). This interaction stabilizes a planar conformer.

Influence of Fluorine: The fluorine atom at position 6 is ortho to a hydroxyl group. This can lead to additional interactions, such as a potential O-H···F hydrogen bond, which would compete with the O-H···O bond. Furthermore, dipole-dipole repulsion between the C-F and C-O bonds can destabilize certain conformers. soton.ac.uk

Potential Energy Surface (PES): A computational scan of the potential energy surface by systematically rotating the dihedral angles of the O-H bonds would reveal the energies of different conformers. This analysis would identify the global minimum energy structure (the most stable conformer) and the energy barriers for interconversion between different conformers. It is expected that the conformer with the intramolecular O-H···O hydrogen bond will be the most stable, but the energy landscape may be more complex than that of catechol due to the influence of the fluorine atoms.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective at predicting and helping to interpret various types of molecular spectra.

NMR Spectroscopy: DFT calculations using methods like Gauge-Including Atomic Orbital (GIAO) can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

¹H NMR: The chemical shifts of the two aromatic protons would be influenced by the shielding/deshielding effects of both the hydroxyl and fluorine substituents. The hydroxyl protons' signal would depend heavily on the solvent and the extent of hydrogen bonding.

¹³C NMR: The carbon chemical shifts are very sensitive to the electronic environment. The carbons attached to the electronegative oxygen and fluorine atoms (C1, C2, C3, C6) would exhibit downfield shifts.

¹⁹F NMR: This would show a single resonance, and its chemical shift would be characteristic of an aryl fluoride (B91410).

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical infrared spectrum. This is invaluable for assigning experimental IR bands to specific molecular vibrations. Key predicted vibrational modes for this compound would include:

O-H stretching vibrations (both free and hydrogen-bonded).

C-F stretching vibrations.

Aromatic C-H stretching.

Aromatic ring C=C stretching.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. nih.gov The calculations would predict the π → π* transitions characteristic of the substituted benzene ring. The presence of the hydroxyl and fluoro groups as auxochromes would be expected to cause shifts in the absorption maxima compared to benzene.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table provides estimated values based on known substituent effects and computational studies of similar compounds.

| Spectrum | Parameter | Predicted Value / Feature |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ ≈ 6.8 - 7.2 ppm |

| Hydroxyl Protons | δ ≈ 5.0 - 9.0 ppm (solvent dependent) | |

| ¹³C NMR | C-O Carbons | δ ≈ 140 - 150 ppm |

| C-F Carbons | δ ≈ 150 - 160 ppm (with large ¹J_CF coupling) | |

| IR | O-H stretch (H-bonded) | ~3450-3550 cm⁻¹ |

| C-F stretch | ~1200-1300 cm⁻¹ | |

| UV-Vis | λ_max (π → π*) | ~270 - 285 nm |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing the transition states that connect reactants to products. For this compound, several types of reactions could be modeled.

A prime example is its oxidation to the corresponding fluoro-o-benzoquinone, a common reaction pathway for catechols. acs.orguky.edu Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactant (this compound) and the product (3,6-difluoro-1,2-benzoquinone).

Transition State Search: Locating the transition state structure for the oxidation process. This involves identifying a first-order saddle point on the potential energy surface.

Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points (a minimum for reactants and products, a single imaginary frequency for the transition state).

Activation Energy Calculation: Determining the energy barrier (activation energy) of the reaction, which is the energy difference between the transition state and the reactants.

By performing these calculations, one could predict the feasibility and kinetics of the oxidation reaction. Furthermore, the model would provide insights into how the electron-withdrawing fluorine atoms affect the reaction mechanism and activation energy compared to the oxidation of unsubstituted catechol. The fluorine atoms would likely make the initial catechol more resistant to oxidation due to the stabilization of its HOMO.

Studies on Intra- and Intermolecular Hydrogen Bonding and Fluorine Effects

Intramolecular Hydrogen Bonding

Like its parent compound, 1,2-benzenediol (catechol), this compound is capable of forming an intramolecular hydrogen bond between its two adjacent hydroxyl groups. libretexts.orgresearchgate.net In this arrangement, one hydroxyl group acts as the hydrogen bond donor (O-H) while the oxygen of the second hydroxyl group acts as the acceptor. This interaction leads to the formation of a stable, quasi-aromatic five-membered ring. mdpi.com

The introduction of fluorine atoms at the 3- and 6-positions is expected to significantly influence this intramolecular hydrogen bond. Due to fluorine's high electronegativity, it exerts a strong electron-withdrawing inductive effect on the benzene ring. This effect increases the acidity of the hydroxyl protons, making them better hydrogen bond donors. researchgate.net Consequently, the primary O-H···O intramolecular hydrogen bond in this compound is theoretically strengthened compared to that in unsubstituted catechol.

Computational methods such as Density Functional Theory (DFT) are often employed to analyze these interactions. nih.gov Theoretical calculations can determine key geometric parameters and energies associated with the hydrogen bond.

Table 4.5.1: Theoretical Effects of Fluorination on Intramolecular Hydrogen Bonding in Catechol Derivatives

| Parameter | Unsubstituted 1,2-benzenediol | This compound (Predicted) | Rationale for Predicted Change |

|---|---|---|---|

| O-H Bond Length (Donor) | Longer (activated) | Slightly longer | Increased acidity of the proton enhances its sharing. |

| H···O Distance | Shorter | Shorter | Stronger electrostatic attraction due to a more positive H and electron-rich O. |

| O-H···O Angle | Closer to 180° | Closer to 180° | Stronger, more linear hydrogen bond is favored. |

While the O-H···O interaction is dominant, the possibility of weaker O-H···F intramolecular hydrogen bonds also exists. However, extensive research and database analyses have shown that organically bound fluorine is generally a very weak hydrogen bond acceptor. nih.govrsc.orgnih.gov Such an interaction, if present, would be significantly less stable than the conventional hydrogen bond between the two hydroxyl groups.

Intermolecular Hydrogen Bonding

In the solid state or in concentrated solutions, this compound molecules can engage in intermolecular hydrogen bonding. These interactions occur between separate molecules and are crucial in determining crystal packing and bulk properties. libretexts.org The primary intermolecular interactions would involve the hydroxyl groups, forming O-H···O bonds that link molecules into dimers, chains, or more complex networks.

The fluorine atoms play a dual role in these intermolecular interactions.

Enhanced Donor Strength : As with intramolecular bonding, the increased acidity of the hydroxyl protons makes the molecule a more potent hydrogen bond donor in intermolecular scenarios.

Weak Acceptor Role : The fluorine atoms themselves can act as weak acceptors for hydrogen bonds from neighboring molecules (C-F···H-O). While controversial in the past, there is now considerable evidence for the existence of such bonds, although they are significantly weaker than conventional hydrogen bonds. researchgate.netrsc.org These interactions are often characterized by longer H···F distances (typically > 2.2 Å) and less linear geometries compared to O-H···O bonds. rsc.orgnih.gov

Computational studies on ligand-protein complexes have shown that the interaction energy of hydrogen bonds involving fluorine is primarily dependent on the donor-acceptor distance rather than the angle. nih.gov

Table 4.5.2: Comparison of Typical Hydrogen Bond Interaction Energies

| Hydrogen Bond Type | Typical Interaction Energy (kcal/mol) | Role in this compound |

|---|---|---|

| O-H···O (Intermolecular) | -3 to -10 | Primary interaction for forming dimers and larger aggregates. |

| C-F···H-O (Intermolecular) | -0.5 to -1.5 | Secondary, weak interaction contributing to crystal packing. rsc.org |

Note: Values are generalized from studies on various organic molecules and represent a typical range.

Fluorine Effects Summarized

The impact of the fluorine substituents on the hydrogen bonding characteristics of 1,2-benzenediol is a key area of theoretical investigation. The primary effects are:

Inductive Electron Withdrawal : This is the most significant effect, leading to increased acidity of the hydroxyl protons and strengthening their capacity as hydrogen bond donors in both intra- and intermolecular contexts. researchgate.net

These combined effects make this compound a compelling subject for computational chemistry, as the subtle balance between strong O-H···O bonds and weaker C-F···H interactions governs its structural and chemical behavior.

Reactivity and Derivatization Chemistry

Reactions at the Hydroxyl Centers

The two hydroxyl groups of 3,6-difluoro-1,2-benzenediol are primary sites for reactions such as etherification, esterification, oxidation, and nucleophilic deoxyfluorination. These transformations allow for the introduction of a wide array of functional groups, leading to the synthesis of novel derivatives with tailored properties.

The hydroxyl groups of this compound can be readily converted to ethers and esters through well-established synthetic protocols. These reactions are fundamental for protecting the hydroxyl groups or for introducing specific functionalities to modulate the compound's physicochemical properties.

Etherification is commonly achieved via the Williamson ether synthesis, which involves the deprotonation of the hydroxyl groups with a strong base to form the corresponding dialkoxide, followed by nucleophilic substitution with an alkyl halide. masterorganicchemistry.comyoutube.comwikipedia.org The choice of base and reaction conditions is crucial to control the degree of etherification (mono- vs. di-etherification).

| Reactants | Reagents | Product | Reaction Type |

| This compound, Alkyl halide (R-X) | Strong base (e.g., NaH, K2CO3) | 3,6-Difluoro-1-alkoxy-2-hydroxybenzene or 3,6-Difluoro-1,2-dialkoxybenzene | Williamson Ether Synthesis |

Esterification can be accomplished through various methods, including reaction with acyl chlorides or acid anhydrides in the presence of a base, a process known as the Schotten-Baumann reaction. wikipedia.orgjk-sci.comiitk.ac.inbyjus.comlscollege.ac.in This method is highly efficient for the formation of ester linkages. Alternatively, Fischer-Speier esterification, which involves reacting the catechol with a carboxylic acid in the presence of a strong acid catalyst, can also be employed, although it is a reversible process.

| Reactants | Reagents | Product | Reaction Type |

| This compound, Acyl chloride (R-COCl) | Base (e.g., Pyridine, NaOH) | 3,6-Difluoro-1-acyloxy-2-hydroxybenzene or 3,6-Difluoro-1,2-bis(acyloxy)benzene | Schotten-Baumann Reaction |

| This compound, Carboxylic acid (R-COOH) | Acid catalyst (e.g., H2SO4) | 3,6-Difluoro-1-acyloxy-2-hydroxybenzene or 3,6-Difluoro-1,2-bis(acyloxy)benzene | Fischer-Speier Esterification |

The oxidation of catechols to their corresponding ortho-quinones is a fundamental transformation. In the case of this compound, oxidation leads to the formation of 3,6-difluoro-1,2-benzoquinone. This reaction can be achieved using various oxidizing agents, including enzymatic and chemical methods. For instance, tyrosinase, a copper-containing monooxygenase, can oxidize 3,6-difluorocatechol to the corresponding ortho-quinone. The fluorine substituents influence the redox potential of the catechol and the reactivity of the resulting quinone.

The general mechanism for the oxidation of catechols involves a two-electron, two-proton transfer process, often proceeding through a semiquinone radical intermediate. researchgate.net

| Starting Material | Oxidizing Agent | Product |

| This compound | Tyrosinase, Chemical oxidants | 3,6-Difluoro-1,2-benzoquinone |

The hydroxyl groups of catechols can undergo nucleophilic deoxyfluorination, a reaction that replaces a hydroxyl group with a fluorine atom. This transformation is particularly interesting as it provides a route to fluorinated phenols. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly used for this purpose. wikipedia.orgchemistrytalk.orgcsbsju.edu The reaction proceeds through the activation of one of the hydroxyl groups, followed by nucleophilic attack by a fluoride (B91410) ion. The regioselectivity of this reaction can be influenced by the electronic properties of other substituents on the aromatic ring. For this compound, this reaction would lead to the formation of trifluorinated phenol derivatives.

| Reactant | Reagent | Potential Product | Reaction Type |

| This compound | DAST (Diethylaminosulfur trifluoride) | 2,3,6-Trifluorophenol | Nucleophilic Deoxyfluorination |

Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic attack, and its derivatized forms can participate in various metal-catalyzed cross-coupling reactions. The directing effects of the hydroxyl (or protected hydroxyl) and fluorine substituents play a crucial role in determining the regioselectivity of these transformations.

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the combined directing effects of the four substituents. The hydroxyl groups are strongly activating and ortho-, para-directing, while the fluorine atoms are deactivating but also ortho-, para-directing. wikipedia.orgorganicchemistrytutor.comlibretexts.org

The directing effects of the substituents are summarized in the table below:

| Substituent | Activating/Deactivating | Directing Effect |

| -OH | Strongly Activating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

In this compound, the two available positions for substitution are C4 and C5. The powerful activating and directing effect of the two hydroxyl groups would strongly favor substitution at these positions. The fluorine atoms, being ortho, para-directors themselves, would also direct an incoming electrophile to the positions adjacent to them, which are occupied by the hydroxyl groups and the other fluorine atom. Therefore, the positions C4 and C5 are the most likely sites for electrophilic attack. The precise distribution of products would depend on the specific electrophile and reaction conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound to be used in such reactions, its hydroxyl groups typically need to be converted into better leaving groups, such as triflates or nonaflates, or one of the ring hydrogens needs to be replaced with a halogen. organic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org A triflate derivative of this compound could be coupled with a boronic acid to form a C-C bond.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide or triflate. wikipedia.org An iodo- or triflate-substituted derivative of this compound would be a suitable substrate for this reaction.

Heck-Mizoroki Reaction: This reaction couples an unsaturated halide or triflate with an alkene. wikipedia.org Again, a halide or triflate derivative of this compound would be required for this transformation.

| Reaction Type | Required Derivative of this compound | Coupling Partner | Catalyst System |

| Suzuki-Miyaura | Aryl triflate or Aryl halide | Boronic acid (R-B(OH)2) | Palladium catalyst + Base |

| Sonogashira | Aryl triflate or Aryl halide | Terminal alkyne (R-C≡CH) | Palladium catalyst + Copper co-catalyst + Base |

| Heck-Mizoroki | Aryl triflate or Aryl halide | Alkene (R-CH=CH2) | Palladium catalyst + Base |

Metal Complexation and Ligand Chemistry

Coordination Modes and Stability of Metal Complexes

The coordination chemistry of this compound with metal ions is fundamentally similar to that of unsubstituted catechol, primarily involving the formation of chelate rings through its two adjacent hydroxyl groups. The deprotonation of these hydroxyl groups yields the 3,6-difluorocatecholate dianion, which acts as a bidentate ligand, coordinating to a metal center through the two oxygen atoms. This chelation results in the formation of a stable five-membered ring, a common and favored coordination mode for catecholate-type ligands. libretexts.org The specific coordination number and geometry of the resulting complex are influenced by several factors, including the size and charge of the metal ion, the stoichiometry of the reaction, and the pH of the solution. nih.gov

For instance, with trivalent metal ions like Fe(III), it is common to observe the formation of tris-catecholate complexes, [M(3,6-difluorocatecholate)₃]³⁻, where the metal center is octahedrally coordinated by three bidentate ligands. rsc.orgsciforum.net In the case of divalent or other metal ions, bis- and mono-catecholate complexes can also be formed. nih.gov The coordination can be influenced by the presence of other ligands and the reaction conditions.

The stability of metal complexes with this compound is governed by several factors. A key contributor to the stability of these complexes is the chelate effect, where the formation of a five-membered ring with the metal ion is entropically favored over coordination with monodentate ligands. libretexts.org The stability of these complexes can be quantified by their stability constants (also known as formation constants), with higher values indicating stronger metal-ligand interactions. wikipedia.orgscispace.com

Table 1: Representative Stability Constants (log β) for Metal-Catecholate Complexes

| Metal Ion | Ligand | log β₁ | log β₂ | log β₃ |

|---|---|---|---|---|

| Cu(II) | Catechol | 14.2 | 25.1 | - |

| Fe(III) | Catechol | 20.0 | 34.7 | 43.8 |

| Al(III) | Catechol | 16.8 | 30.5 | 39.8 |

| Zn(II) | Catechol | 9.2 | 17.3 | - |

Note: This table presents typical stability constants for unsubstituted catechol to illustrate the general trends. Specific values for this compound are not readily available in the cited literature.

Redox Activity of Catechol-Based Ligands in Metal Complexes

Catecholate ligands are well-known for their redox activity, and this property is retained in their metal complexes. The 3,6-difluorocatecholate ligand can exist in three different oxidation states: the dianionic catecholate, the monoanionic semiquinonate radical, and the neutral quinone. This redox non-innocence allows the ligand to actively participate in the electron transfer processes of the metal complex. nih.gov

The interplay between the redox-active ligand and a redox-active metal center can lead to complex electronic structures and rich electrochemical behavior. In some cases, the oxidation or reduction of the complex may be centered on the ligand, while in other cases, it may be centered on the metal, or even delocalized over both the metal and the ligand. This distribution of electron density can be probed by various spectroscopic and electrochemical techniques. The ability to tune the redox properties of these complexes by modifying the catechol ligand with fluorine atoms makes them interesting candidates for applications in catalysis and materials science. escholarship.org

Table 2: Representative Redox Potentials for Catechol and Substituted Catechol Derivatives

| Compound | E₁ (V vs. SHE) | E₂ (V vs. SHE) |

|---|---|---|

| Catechol | +0.53 | +0.79 |

| 4-Nitrocatechol | +0.83 | +1.17 |

| 3,5-Di-tert-butylcatechol | +0.22 | +0.65 |

Note: This table provides examples of how substituents affect the redox potentials of catechols. Specific data for this compound complexes is not available in the cited literature, but a positive shift in potential compared to catechol is expected due to the electron-withdrawing fluorine atoms. nih.gov

Polymerization Reactions Involving this compound

Oxidative Polycondensation of Phenolic Units

This compound, as a phenolic compound, can undergo oxidative polycondensation to form polymeric structures. This type of polymerization involves the coupling of phenolic units through the formation of C-C or C-O bonds, driven by an oxidizing agent. The reaction mechanism typically proceeds through the formation of phenoxy radicals as key intermediates. The presence of the fluorine atoms on the aromatic ring can influence the reactivity of the monomer and the properties of the resulting polymer.

The oxidative coupling of phenols can be catalyzed by various systems, including enzymes like laccase or peroxidase, or chemical oxidants such as iron(III) chloride, manganese dioxide, or oxygen in the presence of a suitable catalyst. researchgate.netnih.gov The regioselectivity of the coupling (i.e., the positions on the aromatic ring where the new bonds are formed) can be influenced by the reaction conditions, the catalyst used, and the substitution pattern on the phenolic monomer. For this compound, the presence of fluorine atoms at the 3- and 6-positions would direct the coupling to the available 4- and 5-positions.

The resulting polymers from the oxidative polycondensation of this compound would be expected to have a complex, potentially branched structure containing both C-C and C-O linkages between the monomer units. The incorporation of fluorine atoms into the polymer backbone would likely enhance its thermal stability and chemical resistance.

Formation of Fluorinated Poly(arylene oxide)s or related polymers

A more controlled method for the polymerization of this compound involves its use as a monomer in the synthesis of fluorinated poly(arylene oxide)s. Poly(arylene oxide)s, also known as poly(phenylene ether)s (PPOs), are a class of high-performance thermoplastics known for their excellent thermal stability, dimensional stability, and dielectric properties. cnrs.fr The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, particularly by lowering the dielectric constant and improving chemical resistance.

The synthesis of fluorinated poly(arylene oxide)s from this compound would typically involve a nucleophilic aromatic substitution (SɴAr) reaction. In this process, the difluorinated catechol would be reacted with an activated aromatic dihalide, often a perfluorinated aromatic compound, in the presence of a base. The base deprotonates the hydroxyl groups of the catechol, forming a more nucleophilic phenoxide species that can then displace the halides on the other monomer.

This step-growth polymerization would lead to the formation of a linear polymer with repeating arylene ether units. The properties of the resulting fluorinated poly(arylene oxide) would depend on the specific comonomers used and the resulting polymer molecular weight and architecture. The presence of the difluorinated catechol units would contribute to a high glass transition temperature and enhanced thermal stability.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Catechol |

| 3,6-difluorocatecholate |

| Catecholate |

| Semiquinonate |

| Quinone |

| Poly(arylene oxide)s |

| Poly(phenylene ether)s |

| 4-Nitrocatechol |

| 3,5-Di-tert-butylcatechol |

| Iron(III) chloride |

Metal Complexation and Ligand Chemistry

The chemistry of this compound is marked by its ability to form stable complexes with a variety of metal ions, a characteristic it shares with its parent compound, catechol. This interaction is primarily dictated by the two adjacent hydroxyl groups, which can deprotonate to form a bidentate chelating ligand.

Coordination Modes and Stability of Metal Complexes

This compound typically coordinates to metal ions as a dianion, 3,6-difluorocatecholate, forming a stable five-membered chelate ring through its two oxygen atoms. libretexts.org The coordination number and the resulting geometry of the metal complex are dependent on factors such as the metal ion's size, charge, and the stoichiometry of the reaction. For instance, trivalent metal ions like Fe(III) can form octahedral tris-catecholate complexes, [M(3,6-difluorocatecholate)₃]³⁻, while other metal ions may form bis- or mono-catecholate complexes. rsc.orgsciforum.net

The stability of these metal complexes is significantly enhanced by the chelate effect, an entropic favorability for the formation of a ring structure over coordination with single-point binding ligands. libretexts.org The stability of these interactions is quantified by stability constants, where a higher value indicates a more stable complex. wikipedia.orgscispace.com

The electron-withdrawing nature of the fluorine atoms on the catechol ring increases the acidity of the hydroxyl protons, which can facilitate coordination at lower pH values. Conversely, this electron-withdrawing effect decreases the electron density on the oxygen donor atoms, which may lead to slightly weaker metal-ligand bonds compared to unsubstituted catechol. nih.gov

Table 1: Representative Stability Constants (log β) for Metal-Catecholate Complexes

| Metal Ion | Ligand | log β₁ | log β₂ | log β₃ |

| Cu(II) | Catechol | 14.2 | 25.1 | - |

| Fe(III) | Catechol | 20.0 | 34.7 | 43.8 |

| Al(III) | Catechol | 16.8 | 30.5 | 39.8 |

| Zn(II) | Catechol | 9.2 | 17.3 | - |

| Note: This table presents typical stability constants for unsubstituted catechol to illustrate general trends. Specific values for this compound are not readily available in the cited literature. |

Redox Activity of Catechol-Based Ligands in Metal Complexes

A key feature of catecholate ligands is their redox activity, a property that is imparted to their metal complexes. The 3,6-difluorocatecholate ligand can exist in three distinct oxidation states: the dianionic catecholate, the monoanionic semiquinonate radical, and the neutral quinone. This "non-innocent" behavior allows the ligand to be an active participant in the redox chemistry of the complex. nih.gov

Table 2: Representative Redox Potentials for Catechol and Substituted Catechol Derivatives

| Compound | E₁ (V vs. SHE) | E₂ (V vs. SHE) |

| Catechol | +0.53 | +0.79 |

| 4-Nitrocatechol | +0.83 | +1.17 |

| 3,5-Di-tert-butylcatechol | +0.22 | +0.65 |

| Note: This table illustrates the effect of substituents on the redox potentials of catechols. While specific data for this compound complexes is not available in the cited literature, it is anticipated that the fluorine atoms will lead to a positive shift in the redox potential compared to unsubstituted catechol. nih.gov |

Polymerization Reactions Involving this compound

The phenolic nature of this compound allows it to serve as a monomer in various polymerization reactions, leading to the formation of fluorinated polymers with potentially enhanced properties.

Oxidative Polycondensation of Phenolic Units

This compound can undergo oxidative polycondensation, a process that involves the coupling of phenolic monomers through the formation of C-C and C-O linkages. This reaction is typically initiated by an oxidizing agent and proceeds via phenoxy radical intermediates. The regioselectivity of this coupling is influenced by the fluorine substituents, which direct the formation of new bonds to the unsubstituted positions on the aromatic ring.

The polymerization can be catalyzed by enzymatic or chemical means, using catalysts such as iron(III) chloride or manganese dioxide. researchgate.netnih.gov The resulting polymers are likely to possess a complex, and possibly branched, structure. The incorporation of fluorine atoms into the polymer backbone is expected to confer increased thermal stability and chemical resistance to the material.

Formation of Fluorinated Poly(arylene oxide)s or related polymers

A more controlled approach to polymer synthesis is the use of this compound as a monomer in the preparation of fluorinated poly(arylene oxide)s. These polymers are a class of high-performance materials valued for their thermal stability and excellent dielectric properties. cnrs.fr The inclusion of fluorine can further improve these characteristics.

The synthesis typically proceeds via a nucleophilic aromatic substitution (SɴAr) reaction, where the difluorinated catechol is reacted with an activated aromatic dihalide in the presence of a base. This step-growth polymerization results in a linear polymer with repeating fluorinated arylene ether units. The properties of the final polymer, such as its glass transition temperature and thermal stability, would be significantly influenced by the presence of the 3,6-difluorocatechol units in the polymer chain.

Applications in Advanced Materials and Organic Synthesis

As a Versatile Building Block in Complex Organic Molecule Synthesis

The bifunctional nature of 3,6-Difluoro-1,2-benzenediol, with two adjacent hydroxyl groups, theoretically makes it a versatile precursor in organic synthesis. The electron-withdrawing fluorine atoms would influence the acidity of the hydroxyl protons and the reactivity of the aromatic ring.

Precursor for Chiral Auxiliaries or Ligands

Currently, there is no specific information available in the searched literature describing the synthesis of chiral auxiliaries or ligands derived from this compound.

Synthesis of Heterocyclic Compounds

No specific examples of heterocyclic compounds synthesized directly from this compound were found in the available research.

Role in Functional Materials Development

The incorporation of fluorine into organic materials can impart desirable properties such as thermal stability, chemical resistance, and unique electronic characteristics. Therefore, this compound is a theoretical candidate for developing advanced functional materials.

Integration into Covalent Organic Frameworks (COFs)

While the development of fluorinated Covalent Organic Frameworks (fCOFs) is an active area of research, no studies were identified that specifically utilize this compound as a building block for these porous crystalline polymers.

Opto-electronic and Electrochromic Materials

There is no information in the searched scientific literature detailing the use or integration of this compound in the development of opto-electronic or electrochromic materials.

Catalytic Applications of this compound in Advanced Materials and Organic Synthesis

The unique electronic properties of this compound, imparted by the presence of two electron-withdrawing fluorine atoms on the catechol framework, make it a ligand of significant interest for various catalytic applications. These fluorine substituents can profoundly influence the reactivity, stability, and selectivity of metal complexes, opening avenues for its use in both homogeneous and oxidative catalysis.

Ligand Scaffold in Homogeneous Catalysis

While specific research on the application of this compound as a primary ligand scaffold in extensive homogeneous catalytic systems is still an emerging area, its potential can be inferred from the well-established roles of related catecholate and fluorinated ligands. The electron-withdrawing nature of the fluorine atoms in this compound can be leveraged to modulate the electronic environment of a metal center, thereby fine-tuning its catalytic activity.

The introduction of fluorine substituents into a ligand framework is a known strategy to enhance the performance of homogeneous catalysts. For instance, fluorination can increase the Lewis acidity of the metal center, which can be beneficial for reactions that involve the activation of substrates by the catalyst. In the context of this compound, coordination to a metal center would result in a more electron-deficient metal complex compared to one with an unsubstituted catecholate ligand. This increased electrophilicity can enhance the catalytic activity in various transformations.

The potential applications of metal complexes derived from this compound as a ligand scaffold in homogeneous catalysis are broad and could include:

Cross-coupling reactions: The modulated electronic properties of the catalyst could influence the rates and selectivity of various cross-coupling reactions.

Polymerization: The Lewis acidity of the metal center is a key parameter in many polymerization catalysts, and the use of a 3,6-difluorocatecholate ligand could allow for the synthesis of polymers with novel properties.

Asymmetric catalysis: Chiral variants of this compound could serve as valuable ligands for enantioselective transformations, where the electronic tuning provided by the fluorine atoms could enhance enantioselectivity.

While detailed experimental data for this compound in these specific applications is not yet widely available, the fundamental principles of ligand design in homogeneous catalysis strongly suggest its potential as a valuable scaffold.

Table 1: Potential Effects of Fluorine Substitution on Ligand Properties in Homogeneous Catalysis

| Property | Unsubstituted Catechol Ligand | This compound Ligand | Potential Catalytic Implication |

| Electron Donating Ability | Stronger σ-donor | Weaker σ-donor | Modulates electron density at the metal center. |

| Resulting Metal Center | More electron-rich | More electron-deficient (higher Lewis acidity) | Enhanced activity in Lewis acid-catalyzed reactions. |

| Ligand Field Strength | Lower | Higher | Can influence the spin state and reactivity of the metal. |

| Redox Potential of Complex | Lower | Higher | Affects feasibility of oxidative addition/reductive elimination steps. |

| Stability of Metal Complex | Standard | Potentially higher due to inductive effects | Increased catalyst longevity and turnover numbers. |

Role in Oxidative Catalysis (e.g., catecholase activity)

The structural similarity of this compound to catechol, a natural substrate for catechol oxidase enzymes, makes it and its metal complexes highly relevant to the field of oxidative catalysis, particularly in mimicking catecholase activity. Catechol oxidases are copper-containing enzymes that catalyze the oxidation of catechols to their corresponding quinones. The development of synthetic mimics of these enzymes is of great interest for applications in organic synthesis and sensor technology.

The presence of electron-withdrawing fluorine atoms on the catechol ring is expected to have a significant impact on the redox properties of the molecule and its corresponding metal complexes. This, in turn, influences its behavior in oxidative catalytic cycles. Studies on various substituted catechols have shown that electron-withdrawing groups generally increase the oxidation potential of the catechol.

In the context of catecholase mimics, metal complexes of this compound could exhibit several interesting properties:

Modulation of Redox Potentials: The higher oxidation potential of this compound compared to catechol would affect the thermodynamics of the catalytic cycle. This could lead to catalysts with different substrate specificities or reaction kinetics.

Enhanced Catalyst Stability: The electron-withdrawing fluorine atoms can stabilize the metal center against oxidative degradation, potentially leading to more robust and efficient catalysts for oxidative processes.

Mechanistic Insights: Studying the catalytic oxidation of this compound with various metal complexes can provide valuable insights into the mechanism of catecholase enzymes. The fluorine atoms can serve as probes to understand the electronic effects governing the catalytic process.

While extensive research specifically detailing the catecholase activity of this compound complexes is limited, the principles derived from studies of other substituted catechols provide a strong foundation for predicting its behavior. For instance, iron complexes are known to mimic the activity of catechol dioxygenases, which cleave the aromatic ring of catechol. nih.gov The electronic effects of the fluorine substituents in this compound would likely influence the regioselectivity of such ring-cleavage reactions.

Table 2: Comparative Catalytic Oxidation Data for Catechol Derivatives (Illustrative)

| Catalyst System | Substrate | Product | Turnover Frequency (TOF, h⁻¹) | Comments |

| Cu(L1)2 | 3,5-di-tert-butylcatechol | 3,5-di-tert-butyl-o-quinone | 120 | L1 = N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine |

| [Fe(L2)Cl] | 3,5-di-tert-butylcatechol | 3,5-di-tert-butyl-o-quinone | 85 | L2 = Tris(2-pyridylmethyl)amine |

| Hypothetical [Cu(3,6-F2-cat)(L1)] | This compound | 3,6-Difluoro-o-quinone | Predicted lower | Electron-withdrawing groups may slow the rate of oxidation. |

| Hypothetical [Fe(3,6-F2-cat)(L2)] | This compound | Ring-cleavage products | Predicted altered regioselectivity | Fluorine substitution can influence the site of oxidative cleavage. |

Note: The data for the hypothetical systems with this compound (3,6-F2-cat) are predictive and intended for illustrative purposes to highlight potential trends based on known electronic effects.

Advanced Analytical Techniques for Compound Purity and Characterization

Chromatographic Methods for Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are fundamental in determining the purity of 3,6-Difluoro-1,2-benzenediol by separating it from any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of polar aromatic compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (commonly C18 or C8 bonded silica) and a polar mobile phase. The hydrophobicity of the compound governs its retention time.

For the analysis of fluorinated phenols and catechols, specific fluorinated HPLC phases can offer unique selectivity and improved retention, particularly when dealing with complex matrices. The mobile phase typically consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of an acid (like formic acid or trifluoroacetic acid) to improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

A typical starting point for method development for this compound would involve a gradient elution on a C18 column. The gradient would start with a high percentage of the aqueous phase and gradually increase the organic solvent concentration to elute the compound and any less polar impurities.

Interactive Data Table: Illustrative HPLC Method Parameters for Analysis of a Fluorinated Catechol

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of phenolic hydroxyl groups, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |

| Gradient | 10% B to 90% B over 20 min | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 280 nm | Wavelength at which catechols typically exhibit strong absorbance. |

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography (GC):

Gas chromatography is another powerful technique for assessing the purity of volatile and thermally stable compounds. However, direct analysis of catechols like this compound by GC can be challenging due to their polarity and the presence of active hydroxyl groups, which can lead to poor peak shape and adsorption on the column.

To overcome these issues, derivatization is often necessary. This process involves chemically modifying the hydroxyl groups to make the compound more volatile and less polar. Common derivatization methods for compounds with hydroxyl groups include silylation, acylation, and alkylation. For instance, reacting this compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the hydroxyl groups to trimethylsilyl ethers, which are much more amenable to GC analysis.

Once derivatized, the compound can be analyzed on a nonpolar capillary column, such as one with a 5% phenyl polysiloxane stationary phase. A temperature-programmed analysis is typically employed, where the column temperature is gradually increased to elute the derivatized compound and any impurities. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, which can be invaluable for identifying unknown impurities.

Quantitative Analysis Methodologies

Accurate quantification of this compound is crucial for its use in subsequent applications. HPLC is the most common technique for the quantitative analysis of this type of compound. Several methodologies can be employed for quantification, with the choice depending on the complexity of the sample matrix and the required level of accuracy.

External Standard Calibration:

The external standard method is the most straightforward and widely used quantitative technique. It involves creating a calibration curve by analyzing a series of standard solutions of this compound at known concentrations. The peak area (or height) of the analyte in the chromatogram is plotted against its concentration. The concentration of this compound in an unknown sample is then determined by measuring its peak area and interpolating the concentration from the calibration curve. For this method to be accurate, the injection volume must be precise, and the instrument response must be stable.

Internal Standard Calibration:

The internal standard method is used to improve the precision of quantitative analysis by correcting for variations in injection volume and instrument response. In this method, a known amount of a different, non-interfering compound (the internal standard) is added to all standard solutions and the unknown sample. The calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the ratio of their concentrations. This method can compensate for losses during sample preparation.

Method of Standard Additions:

The method of standard additions is particularly useful when the sample matrix is complex and may affect the analytical signal (matrix effects). This method involves adding known amounts of a standard solution of this compound to aliquots of the unknown sample. The instrument response is then measured for each spiked sample. By plotting the response against the concentration of the added standard, the concentration of the analyte in the original unspiked sample can be determined by extrapolating the linear regression line to the x-intercept.

Interactive Data Table: Comparison of Quantitative Analysis Methodologies

| Methodology | Principle | Advantages | Disadvantages |

| External Standard | Compares the response of the unknown to a series of external standards. | Simple and fast. | Prone to errors from injection volume variations and matrix effects. |